molecular formula C10H10F3NO B13050157 (R)-6-(Trifluoromethyl)chroman-4-amine CAS No. 1228565-85-2

(R)-6-(Trifluoromethyl)chroman-4-amine

Cat. No.: B13050157
CAS No.: 1228565-85-2
M. Wt: 217.19 g/mol
InChI Key: UPEDVFHMBQZINU-MRVPVSSYSA-N
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Description

®-6-(Trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group in the chroman structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-6-(Trifluoromethyl)chroman-4-amine involves optimizing the synthetic route for large-scale production. This includes:

    Catalysts: Using efficient catalysts to enhance reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-6-(Trifluoromethyl)chroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-8-(Trifluoromethyl)chroman-4-amine
  • ®-7-(Trifluoromethyl)chroman-4-amine

Uniqueness

®-6-(Trifluoromethyl)chroman-4-amine is unique due to the position of the trifluoromethyl group, which influences its chemical properties and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.

Properties

CAS No.

1228565-85-2

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m1/s1

InChI Key

UPEDVFHMBQZINU-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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